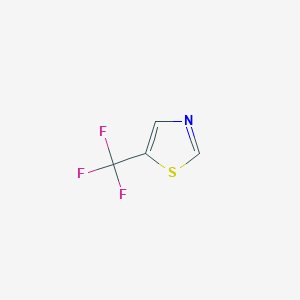

5-(Trifluoromethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NS/c5-4(6,7)3-1-8-2-9-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCINLQLBVEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-77-1 | |

| Record name | 5-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Growing Importance of Trifluoromethylated Heterocycles in Synthetic Chemistry

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds is a widely employed strategy in modern synthetic and medicinal chemistry. The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the biological activity and physical properties of a molecule. nih.gov The C-F bond is significantly stronger than a C-H bond, which makes molecules containing this group more resistant to metabolic degradation, particularly oxidative processes. nih.gov This enhanced stability often leads to improved bioavailability and a longer duration of action for therapeutic agents. nih.gov

The trifluoromethyl group's strong electron-withdrawing nature can also alter the acidity or basicity of nearby functional groups, impacting how the molecule interacts with biological targets like enzymes and receptors. Consequently, trifluoromethylated heterocycles are prevalent in a wide array of pharmaceuticals, including anticancer drugs. nih.gov

The Thiazole Scaffold: a Privileged Structure in Organic Synthesis

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of organic synthesis and medicinal chemistry. wikipedia.org This aromatic ring system is a key structural component in numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities. fabad.org.trscbt.com Thiazole derivatives have demonstrated applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. fabad.org.trjetir.org

The versatility of the thiazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This adaptability makes it an attractive framework for the development of new therapeutic agents and functional materials. ontosight.aiontosight.ai The thiazole nucleus is present in several FDA-approved drugs, underscoring its therapeutic importance. fabad.org.tr

Spotlight on 5 Trifluoromethyl 1,3 Thiazole: Research Scope and Focus

Precursor-Based Cyclization Strategies

Cyclization reactions starting from acyclic precursors are a cornerstone of heterocyclic synthesis. For the this compound core, several effective strategies have been developed that rely on carefully designed starting materials.

Synthesis via Thiosemicarbazone Intermediates

A prominent method for synthesizing the thiazole ring is through the Hantzsch thiazole synthesis, which involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant. mdpi.com Thiosemicarbazones serve as valuable precursors in this context.

The synthesis typically begins with the reaction of a thiosemicarbazide (B42300) with a suitable aldehyde or ketone to form a thiosemicarbazone intermediate. For instance, 4-(trifluoromethyl)benzaldehyde (B58038) can be reacted with thiosemicarbazide or its derivatives under reflux in the presence of a catalytic amount of hydrochloric acid to yield the corresponding thiosemicarbazone. medcraveonline.comoatext.com These intermediates are then reacted with α-halogenated ketones to form the thiazole ring, with yields ranging from 22% to 94%. medcraveonline.com This approach has been utilized to synthesize a variety of 1,3-thiazole derivatives with potential antiparasitic activity. oatext.com

Table 1: Synthesis of Thiazoles from Thiosemicarbazones

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4'-(Trifluoromethyl)benzaldehyde, Thiosemicarbazide | Reflux, cat. HCl | Intermediate thiosemicarbazone | - | medcraveonline.com |

| Thiosemicarbazone, α-halogenated ketones | - | 2-Substituted-4-(4-trifluoromethylphenyl)-1,3-thiazole | 22-94% | medcraveonline.com |

Routes Involving Chlorinating Agents and Aminothiazoles

Another synthetic avenue involves the modification of a pre-existing thiazole ring. This strategy often employs chlorinating agents to introduce a reactive handle for further functionalization. For example, 2-aminothiazoles can be reacted with a chlorinating agent, followed by the introduction of the trifluoromethyl group. ontosight.ai This method leads to the formation of compounds like 5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine. ontosight.ai The presence of the trifluoromethyl group in these molecules imparts unique properties such as high lipophilicity and stability. ontosight.ai

In a related approach, 2,3-dihydro-4(1H)-quinazolinones can be halogenated using N-bromosuccinimide (NBS), Br2/Et3N, or N-chlorosuccinimide (NCS) to produce 6,8-dihalo-2,3-dihydro-4(1H)-quinazolinones in moderate to good yields. researchgate.net While not directly forming the thiazole ring, this demonstrates the utility of halogenation in heterocyclic chemistry, a principle applicable to thiazole synthesis.

Annulation Reactions Utilizing Trifluoroacetic Anhydride (B1165640)

Trifluoroacetic anhydride (TFAA) is a powerful reagent for introducing trifluoromethyl groups and facilitating cyclization reactions. One approach involves the denitrogenative cyclization of vinyl azides with TFAA in the presence of triethylamine (B128534) (NEt3) to produce a variety of 5-(trifluoromethyl)isoxazole (B40923) derivatives. rsc.org Although this yields an isoxazole, the underlying principle of using TFAA for annulation is relevant.

More directly, TFAA can be used in the synthesis of trifluoromethyl-containing oxazoles through a copper-catalyzed three-component oxidative cyclization of ketoximes, TFAA, and arylthiols. rsc.org This reaction proceeds through the in situ generation of O-trifluoroacetyl oximes. rsc.org Furthermore, a facile method for the trifluoroacylation of imidazoles, 1,3-thiazoles, and 1,3-oxazoles with TFAA has been developed, resulting in heterocyclic trifluoromethyl-containing ketones. enamine.net These ketones can exist as stable hydrates. enamine.net

A Knoevenagel-type reaction of 1,3-diketones with TFAA, where the electrophilic trifluoroacetaldehyde (B10831) is generated in situ, also provides a route to trifluoromethylated compounds. researchgate.net

Multi-Component Reaction Approaches for Thiazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of trifluoromethylated heterocycles.

For instance, a catalyst- and solvent-free three-component reaction between 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, aromatic aldehydes, and isocyanides has been reported to produce imidazo[2,1-b] Current time information in Bangalore, IN.acs.orgresearchgate.netthiadiazole derivatives in good to excellent yields. researchgate.net While this builds upon a pre-formed trifluoromethylated ring, it showcases the power of MCRs in this area.

Another example is the three-component reaction of 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b]pyridine with an aldehyde and either ethylacetoacetate or dimedone, which yields biologically active pyrimidine-fused pyrazolo[3,4-b]pyridines. preprints.org A metal-free MCR of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate provides a straightforward route to 3-trifluoromethyl-1,2,4-triazoles. frontiersin.org

Catalytic Methods in Thiazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. In the context of thiazole synthesis, both metal-based and metal-free catalytic systems have been employed.

A notable example is the Ca(OTf)2-catalyzed reaction of thioamides with pent-1-en-4-yn-3-ol derivatives, which offers a fast, efficient, and high-yielding synthesis of functionalized thiazoles. acs.org This method demonstrates chemoselectivity, with the thioamide distinguishing between C-C double and triple bonds. acs.org

Copper catalysis has also been extensively used. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides thiazoles in very good yields under mild conditions. organic-chemistry.org Additionally, copper(II) triflate (Cu(OTf)2) has been shown to be an effective catalyst in three-component reactions involving alkynes, amines, and α,β-unsaturated aldehydes to produce 1,4-dihydropyridines. beilstein-journals.org

Derivatization During Core Formation: Controlled Functionalization Strategies

The synthesis of the this compound core can be designed to incorporate specific functional groups in a controlled manner, allowing for further derivatization.

For example, the Hantzsch synthesis allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by choosing the appropriate α-halocarbonyl and thioamide precursors. mdpi.com This allows for the direct incorporation of aryl or alkyl groups.

Furthermore, post-synthesis modification of the thiazole ring is a common strategy. The 5-aryl-1,3-thiazole core can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles over two steps. organic-chemistry.org The synthesis of 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole is typically achieved by reacting 2-thenoyl chloride with 4-trifluoromethyl-1,3-thiazole in the presence of a base like pyridine. This compound can then undergo further reactions such as oxidation, reduction, and substitution.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies, aiming to reduce environmental impact through improved efficiency and the use of less hazardous materials. researchgate.net For the synthesis of this compound and its derivatives, several green chemistry considerations are pertinent.

Atom Economy: Traditional multi-step syntheses often suffer from poor atom economy. In contrast, modern methods like C-H activation and multicomponent reactions (MCRs) maximize the incorporation of reactant atoms into the final product. sigmaaldrich.com For instance, a one-pot, three-component reaction to produce fully substituted thiazoles significantly improves atom economy and reduces waste by minimizing intermediate isolation and purification steps. acs.org Catalyst and solvent-free MCRs, such as those used to prepare trifluoromethylated imidazothiadiazoles, represent an ideal green synthetic route. researchgate.net

Solvent Selection: A major source of waste in the chemical industry is solvent use. Replacing volatile and toxic organic solvents with greener alternatives is a key goal. For thiazole synthesis, several environmentally benign solvent systems have been explored. Water is a highly desirable green solvent, and some reactions for thiazole analogues have been performed in aqueous media. beilstein-journals.org Acetic acid is another solvent considered to be greener that has been used effectively for thiazole synthesis. acs.org The use of biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, in combination with ultrasonic irradiation in solvents like ethanol, provides an efficient and eco-friendly platform for thiazole synthesis, with the added benefit of catalyst recyclability. nih.govmdpi.com

Energy Efficiency: Reducing energy consumption is another cornerstone of green chemistry. The use of alternative energy sources like microwave irradiation and ultrasound can significantly shorten reaction times and lower energy input compared to conventional heating. organic-chemistry.orgnih.gov Microwave-assisted synthesis, for example, can facilitate the rapid formation of thiazoles in minutes rather than hours. organic-chemistry.org Photocatalytic reactions that proceed at ambient temperature using visible light as the energy source are also highly energy-efficient. nih.gov

| Parameter | Conventional Method | Greener Alternative | Benefit | Ref |

| Catalyst/Reagents | Stoichiometric reagents | Recyclable biocatalyst (e.g., Chitosan) | Reduced waste, reusability | nih.gov, mdpi.com |

| Solvent | Volatile Organic Solvents (e.g., Toluene) | Water, Ethanol, Acetic Acid | Reduced toxicity and environmental impact | beilstein-journals.org, acs.org |

| Energy Source | Conventional Reflux/Heating | Microwave, Ultrasound, Visible Light | Reduced reaction time, lower energy consumption | organic-chemistry.org, nih.gov, nih.gov |

| Synthetic Strategy | Multi-step synthesis | One-pot multicomponent reactions | Higher atom economy, less waste | researchgate.net, acs.org |

Table 3: Comparison of Conventional and Greener Approaches in Thiazole Synthesis.

Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring, particularly when substituted with a potent electron-withdrawing group like trifluoromethyl, is susceptible to nucleophilic aromatic substitution (SNAr). The CF₃ group at the C5 position deactivates the ring towards electrophilic attack but activates it for reactions with nucleophiles, especially at positions C2 and C4.

Research has demonstrated the viability of SNAr reactions on trifluoromethyl-substituted thiazoles. For instance, 2-substituted-4-(trifluoromethyl)thiazoles bearing a suitable leaving group can react with thiol equivalents. In one method, S-benzylisothiouronium salts, which are stable and odorless, serve as precursors for benzylthiolates. These are generated in situ and can displace a leaving group at the C2 position of the thiazole ring to form 2-(benzylthio)-4-(trifluoromethyl)thiazole carboxylates. mdpi.com This reaction highlights the susceptibility of the C2 position to nucleophilic attack, a characteristic enhanced by the presence of the CF₃ group on the ring.

Furthermore, studies on related 5-fluoro-4-trifluoromethyl-1,3-azoles show that the fluorine atom at C5 is readily displaced by nucleophiles. nih.gov This suggests that if a suitable leaving group were present at the C2 or C4 positions of this compound, it would be a prime site for nucleophilic substitution.

| Reactant | Nucleophile Source | Product | Reference |

| 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylate | S-Benzylisothiouronium halide | 2-(Benzylthio)-4-(trifluoromethyl)thiazole-5-carboxylate | mdpi.com |

| 5-Fluoro-4-trifluoromethyl-1,3-thiazole | Aniline | 5-Anilino-4-trifluoromethyl-1,3-thiazole | nih.gov |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the thiazole ring is generally challenging due to the electron-withdrawing nature of the sulfur and nitrogen heteroatoms. The addition of a powerful deactivating trifluoromethyl group at the C5 position further diminishes the ring's nucleophilicity, making these reactions even more difficult and requiring harsh conditions.

When electrophilic substitution does occur, the regioselectivity is governed by the combined directing effects of the ring heteroatoms and the substituents. For thiazole itself, the C5 position is the most reactive towards electrophiles, followed by C4 and then C2. However, in this compound, the most reactive C5 position is blocked. The strong -I effect of the CF₃ group deactivates all positions, but its meta-directing influence would favor substitution at the C2 position over the C4 position, which is ortho to the CF₃ group.

Literature on related compounds supports this prediction. For example, the bromination of 2-(trifluoromethyl)thiazole derivatives with N-bromosuccinimide (NBS) regioselectively occurs at the C4 position, which is meta to the CF₃ group in that specific isomer. smolecule.com Friedel-Crafts acylation, another key electrophilic substitution, has been performed on thiazole derivatives. nih.govgoogle.com For this compound, acylation would be anticipated to occur at the C2 position, if it proceeds at all, due to the deactivating nature of the CF₃ group.

| Reaction Type | Reagent | Expected Major Product Position | Rationale |

| Bromination | N-Bromosuccinimide (NBS) | C2 | C2 is meta to the deactivating CF₃ group at C5. |

| Nitration | HNO₃/H₂SO₄ | C2 | Strong deactivation makes the reaction difficult; C2 is the most likely site. |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid | C2 | Requires forcing conditions; C2 is electronically favored over C4. google.com |

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high chemical stability, which is a primary reason for its inclusion in many advanced materials and pharmaceuticals. researchgate.net However, under specific conditions, the CF₃ group on a thiazole ring can undergo transformations.

One of the most notable transformations of the CF₃ group is its complete reduction to a methyl (CH₃) group. Research has shown that a full F/H-exchange can be achieved when 4-trifluoromethyl-1,3-thiazole derivatives are treated with the powerful reducing agent lithium aluminum hydride (LiAlH₄) in diethyl ether at room temperature. nih.gov This reaction proceeds through a series of elimination and addition steps, demonstrating that while the CF₃ group is robust, it is not entirely inert to highly reactive reagents. nih.gov

The direct transformation of an existing CF₃ group on a thiazole ring to generate a trifluoromethyl anion or cation for subsequent reactions is not a commonly reported strategy. The high strength of the C-F bonds makes such transformations synthetically challenging. Instead, the introduction of a CF₃ group is typically accomplished using specialized reagents that deliver CF₃⁺, CF₃⁻, or CF₃• species to a substrate. chinesechemsoc.org

However, a reaction analogous to a transformation of the CF₃ group is its hydrolysis to a carboxylic acid. This has been demonstrated in the synthesis of key agricultural intermediates like 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. google.comgoogle.com In this multi-step, one-pot synthesis, an ethyl ester intermediate is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the corresponding carboxylic acid. google.comgoogle.com This conversion of a CF₃-containing precursor to a carboxylated thiazole illustrates a key functional group interconversion relevant to this class of compounds.

| Transformation | Reagent(s) | Product Functional Group | Reference |

| F/H-Exchange | Lithium aluminum hydride (LiAlH₄) | Methyl (-CH₃) | nih.gov |

| Hydrolysis (of precursor) | Sodium hydroxide (B78521) (NaOH) | Carboxylic Acid (-COOH) | google.comgoogle.com |

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are powerful tools for constructing heterocyclic rings. Thiazoles containing a trifluoromethyl group can be synthesized via such pathways, and the CF₃ group significantly influences the reaction's regioselectivity and efficiency.

A prominent example is the [3+2] cycloaddition. The synthesis of 2-trifluoromethyl-4,5-disubstituted thiazoles has been achieved through the reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile (B1584977) (CF₃CN). mdpi.com In this process, the CF₃CN acts as the dipolarophile. Similarly, trifluoromethylated pyrazoles and isoxazoles can be synthesized via [3+2] cycloaddition of trifluoroacetonitrile oxide or -imines with appropriate dipolarophiles. researchgate.net These syntheses underscore the utility of CF₃-containing building blocks in constructing complex heterocycles. The electron-withdrawing nature of the trifluoromethyl group makes the nitrile or other dipolarophile particularly reactive in these cycloadditions.

| Reaction Type | Dipole / Dipolarophile Components | Resulting Heterocycle | Reference |

| [3+2] Cycloaddition | Pyridinium 1,4-zwitterionic thiolate + CF₃CN | 2-(Trifluoromethyl)thiazole | mdpi.com |

| [3+2] Cycloaddition | Trifluoroacetonitrile oxide + Acetylenes | 3-(Trifluoromethyl)isoxazole | researchgate.net |

| [3+2] Cycloaddition | Trifluoroacetonitrile imine + Cyanoacetic acid derivatives | 5-Amino-3-trifluoromethylpyrazole | researchgate.net |

Condensation Reactions with the Thiazole Core

Functional groups attached to the this compound core can readily participate in condensation reactions to build more complex molecular architectures. These reactions are crucial for extending the scaffold and are widely used in the synthesis of biologically active compounds.

For example, an amino group at the C2 position of the thiazole ring is a common handle for such transformations. 2-Amino-4-(trifluoromethyl)thiazole derivatives can react with β-dicarbonyl compounds to form fused heterocyclic systems. The reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with trifluoromethyl acetoacetic ether in polyphosphoric acid leads to the formation of fused thiadiazolo[3,2-a]pyrimidine systems. iaea.org A similar strategy can be envisioned for 2-amino-5-(trifluoromethyl)thiazole.

Furthermore, acetyl groups on the thiazole ring can be converted into enaminones, which are versatile intermediates. For instance, a 5-acetyl-4-(trifluoromethyl)thiazol-2-yl carbamate (B1207046) can be reacted with N,N-dimethylformamide–dimethylacetal (DMF-DMA) to form a vinylogous amide (enaminone). nih.gov This intermediate can then undergo condensation with guanidines to construct a pyrimidine (B1678525) ring fused or attached to the thiazole core. nih.gov These examples show that the thiazole ring is a stable platform that supports a variety of classical condensation reactions on its substituents.

| Thiazole Reactant | Condensation Partner | Product Type | Reference |

| 2-Amino-thiazole derivative | β-Diketone / β-Ketoester | Fused Pyrimidine System | nih.goviaea.org |

| 5-Acetyl-thiazole derivative (via enaminone) | Guanidine derivative | Substituted Pyrimidine | nih.gov |

| 5-Hydroxy-5-trifluoromethylpyrazole-1-thiocarboxamide | 3-(2-Bromoacetyl)coumarin | Pyrazolyl-thiazole-coumarin hybrid | researchgate.net |

Domino and Cascade Reaction Sequences

Domino and cascade reactions represent highly efficient synthetic strategies, allowing for the construction of complex molecular architectures from simple starting materials in a single operation. These sequences involve a series of intramolecular transformations, where the preceding reaction sets up the functionality for the subsequent step. In the context of this compound derivatives, domino reactions have been explored, particularly with aminated analogues, showcasing the unique reactivity imparted by the trifluoromethyl group.

The reaction proceeds through three iterative cycles, with each cycle comprising two distinct steps: a scielo.org.peresearchgate.net-elimination of a fluoride (B91410) ion followed by the addition of a hydride ion. scielo.org.pescielo.org.pe The trifluoromethyl group, in conjunction with the adjacent amino group, creates a substructure (CF₃-C=C-NH-) that is highly susceptible to this type of elimination-addition sequence. scielo.org.pescielo.org.pe

The proposed mechanistic pathway for this domino reaction is as follows:

First Cycle: The sequence begins with a scielo.org.peresearchgate.net-elimination of a fluoride ion from the trifluoromethyl group, facilitated by the neighboring amino group. This results in the formation of a reactive difluoromethylene intermediate. A subsequent Michael-type addition of a hydride ion from LiAlH₄ to this intermediate yields a difluoromethyl-substituted thiazole.

Second Cycle: The resulting HCF₂-C=C-NH- subunit then undergoes another scielo.org.peresearchgate.net-elimination of a fluoride ion, generating a monofluoromethylene species. This is again followed by the addition of a hydride ion, affording a monofluoromethyl-substituted thiazole.

Third Cycle: The final cycle involves the scielo.org.peresearchgate.net-elimination of the last fluoride ion from the now H₂CF-C=C-NH- moiety. The subsequent addition of a hydride ion completes the domino sequence, yielding the final 5-amino-4-methyl-1,3-thiazole product. scielo.org.pe

This multi-step, one-pot transformation highlights the latent reactivity of the trifluoromethyl group when positioned appropriately within a heterocyclic framework. The entire sequence can be viewed as a concise method for the "decoration" of heterocyclic systems with specific substituent patterns. scielo.org.pescielo.org.pe

A summary of a reported domino reaction is presented in the table below:

| Starting Material | Reagent | Solvent | Key Reaction Type | Number of Steps in Sequence | Final Product | Ref. |

| 5-Azido-2-(4-methylphenyl)-4-trifluoromethylthiazole | LiAlH₄ | Diethyl ether | Domino Reaction ( scielo.org.peresearchgate.net-elimination/hydride addition) | 6 | 5-Amino-4-methyl-2-(4-methylphenyl)thiazole | scielo.org.pe |

This table summarizes a specific example of a domino reaction involving a derivative of this compound, illustrating the transformation of the trifluoromethyl group to a methyl group through a six-step sequence.

Chemical Derivatization and Functional Group Interconversions on the 5 Trifluoromethyl 1,3 Thiazole Scaffold

Introduction of Halogen Substituents

The introduction of halogen atoms onto the 5-(trifluoromethyl)-1,3-thiazole core is a critical step for further functionalization, often serving as a handle for cross-coupling reactions. The electronic properties of the trifluoromethyl group play a significant role in directing the regioselectivity of halogenation reactions.

Electrophilic halogenation typically targets the C2 position of the thiazole (B1198619) ring, which is activated for such substitutions. For instance, the synthesis of 2-chloro-5-(trifluoromethyl)thiazole (B1490627) can be achieved through established halogenation protocols. Current time information in Bangalore, IN. Similarly, bromination at the C2-position is readily accomplished. The use of N-bromosuccinimide (NBS) is a common method for the electrophilic bromination of thiazole rings. nih.gov

In some cases, halogenation can be achieved as part of a cyclization process. For example, the synthesis of 2-halo-5-halomethyl-thiazoles can be accomplished by reacting a 3-halo-2-propenyl-isothiocyanate with a halogenating agent in the absence of a solvent. google.com This method provides a direct route to di-halogenated thiazoles.

The table below summarizes representative methods for the halogenation of the this compound scaffold.

| Halogen | Position | Reagent | Conditions | Product |

|---|---|---|---|---|

| Chlorine | 2 | Standard Chlorinating Agents | Typical electrophilic chlorination conditions | 2-Chloro-5-(trifluoromethyl)-1,3-thiazole |

| Bromine | 2 | N-Bromosuccinimide (NBS) | Electrophilic bromination conditions | 2-Bromo-5-(trifluoromethyl)-1,3-thiazole |

Functionalization at Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms within the thiazole ring offer additional sites for chemical modification, although functionalization at these positions is less common than at the carbon atoms.

Sulfur Functionalization: The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation alters the electronic properties and steric profile of the molecule. For example, the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, a related heterocyclic system, to its sulfoxide has been reported. google.com Similar oxidation can be applied to this compound derivatives. acs.org The synthesis of sulfones from 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole has been achieved using various substituted sulfinates in an eco-friendly microwave-assisted process in water. nih.gov

Nitrogen Functionalization: Direct N-alkylation of the thiazole nitrogen is challenging due to the aromatic nature of the ring. However, in fused systems or under specific conditions, the nitrogen can be functionalized. For instance, in the synthesis of fused heterocyclic systems like imidazo[2,1-b]thiazoles, the nitrogen atom of the thiazole ring becomes a bridgehead atom. rsc.orgnih.gov Modifications on N-substituted thiazole derivatives, such as N-acylation, have also been explored, particularly in the context of creating peptidomimetic structures. nih.gov

Side Chain Modifications and Elaboration

Modifying or elaborating side chains attached to the this compound scaffold is a key strategy for developing new derivatives with tailored properties. This often involves introducing a reactive handle, such as a halomethyl group, which can then be subjected to various transformations.

A common approach is the Williamson ether synthesis. For example, a 5-chloromethyl-4-(trifluoromethyl)thiazole can react with sodium methoxide (B1231860) to introduce a methoxyethyl side chain. rsc.org This demonstrates the utility of a C5-halomethyl group as a precursor for a variety of ether-linked side chains.

Cross-coupling reactions are also extensively used to build more complex side chains. For instance, a halogenated thiazole can undergo Suzuki or other palladium-catalyzed coupling reactions to introduce aryl or other carbon-based substituents. While not directly on the this compound core, the principle is demonstrated in the Suzuki coupling of 5-bromoquinolin-8-yl pivalamide (B147659) with boronic acids. rsc.org

The table below illustrates examples of side chain modifications.

| Starting Material | Reagents | Reaction Type | Product |

|---|---|---|---|

| 5-Chloromethyl-4-(trifluoromethyl)thiazole | Sodium methoxide, DMF | Williamson Ether Synthesis | 5-(Methoxymethyl)-4-(trifluoromethyl)thiazole |

| Halogenated 5-(trifluoromethyl)thiazole | Arylboronic acid, Pd catalyst | Suzuki Coupling | Aryl-substituted 5-(trifluoromethyl)thiazole |

Regioselective Functionalization Strategies

The trifluoromethyl group at the C5 position exerts a strong directing effect on the regioselectivity of various reactions. This allows for controlled functionalization at specific positions of the thiazole ring.

The electron-withdrawing nature of the CF3 group generally directs electrophilic attack to the C2 and C5 positions. As mentioned, halogenation preferentially occurs at the C2 position. nih.gov In other systems, the trifluoromethyl group has been shown to direct electrophilic attack to the adjacent C5 position, achieving high regioselectivity. rsc.org

Metal-free, regioselective C-H functionalization has also been reported. For example, a C-5 phenylselenylation of substituted thiazoles can be achieved with high regioselectivity. acs.org Furthermore, photoredox-catalyzed trifluoromethylation of 4-methylthiazole (B1212942) has been shown to predominantly yield 4-methyl-5-(trifluoromethyl)thiazole, highlighting the preference for substitution at the C5 position. researchgate.net

The following table summarizes the regioselectivity observed in different reactions.

| Reaction | Reagents | Position of Functionalization | Directing Group Effect |

|---|---|---|---|

| Electrophilic Bromination | NBS | C2 | Activation of C2 position |

| Electrophilic Attack | Various electrophiles | C5 | Electron-withdrawing effect of CF3 group |

| Phenylselenylation | I2/PIDA | C5 | Metal-free regioselective C-H functionalization |

| Trifluoromethylation | CF3SO2Cl, photoredox catalyst | C5 | Directing effect on 4-methylthiazole |

Stereoselective Syntheses of Chiral Derivatives

The development of stereoselective methods to introduce chirality to the this compound scaffold or its derivatives is crucial for producing enantiomerically pure compounds for biological evaluation.

One approach involves the use of chiral auxiliaries. For instance, asymmetric Mannich-type additions between C-5 lithiated thiazolo[3,2-b] Current time information in Bangalore, IN.rsc.orgtriazoles and enantiomerically pure (SS)-N-tert-butanesulfinyl-(3,3,3)-trifluoroacetaldimine proceed with high diastereoselectivity to introduce a chiral (trifluoro)ethylamine group at the C5 position of the fused thiazole system. rsc.org

Catalytic enantioselective synthesis is another powerful strategy. N-Heterocyclic carbene (NHC) catalysts derived from chiral triazolium salts have been used for the enantioselective synthesis of functionalized 1,3-thiazin-4-ones, a related heterocyclic system. researchgate.net The principles of using chiral catalysts, such as chiral phosphoric acids, for stereoselective reactions can be applied to the synthesis of chiral derivatives of this compound.

The synthesis of chiral building blocks that can be incorporated into the thiazole structure is also a viable method. The asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, for example, can provide a chiral side chain for attachment to the thiazole core.

Advanced Spectroscopic and Structural Elucidation of 5 Trifluoromethyl 1,3 Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of 5-(trifluoromethyl)-1,3-thiazole compounds, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

Proton NMR (¹H NMR)

In ¹H NMR spectra, the chemical shifts of the thiazole (B1198619) ring protons are influenced by the substituents. For the parent 5-(Trifluoromethyl)thiazol-2-amine, thiazole protons are expected to resonate in the δ 7.0–8.5 ppm range. In more complex derivatives, such as ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate, the thiazole ring itself is fully substituted, and thus no direct thiazole proton signals are observed. Instead, signals corresponding to the ethyl and phenyl groups are present. nih.gov For instance, the methylene (B1212753) protons (-CH₂) of the ethyl group appear as a quartet, while the methyl protons (-CH₃) present as a triplet. nih.gov

¹H NMR Data for Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

| Proton Group | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Reference |

|---|---|---|---|---|

| Phenyl-H | 7.46–8.00 | Multiplet | - | nih.gov |

| -CH₂ (Ethyl) | 4.49 | Quartet | 7.0 | nih.gov |

| -CH₃ (Ethyl) | 1.44 | Triplet | 7.0 | nih.gov |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum is particularly informative for characterizing the thiazole core and the trifluoromethyl group. The carbon atom of the CF₃ group typically appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). nih.gov The thiazole carbon atom attached to the CF₃ group (C5) also shows a quartet, but with a smaller two-bond coupling constant (²JC-F). nih.gov For 5-(Trifluoromethyl)thiazol-2-amine, the CF₃ carbon signal is anticipated around δ 120–125 ppm.

¹³C NMR Data for Selected this compound Derivatives

| Compound | Carbon Atom | Chemical Shift (δ/ppm) | Coupling (JC-F/Hz) | Reference |

|---|---|---|---|---|

| Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | -CF₃ | 123.33 | ¹J = 269.3 | nih.gov |

| C5 | 164.15 | ²J = 36.5 | nih.gov | |

| Thiazole Ring & Phenyl Group | 129.24 - 168.87 | - | nih.gov | |

| Ethyl Group | 13.98, 62.41 | - | nih.gov | |

| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govsmolecule.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | Thiazole & Pyrimidine (B1678525) Rings | 127.74 - 190.23 | - | mdpi.com |

| Phenyl Group | 128.34 - 134.52 | - | mdpi.com |

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR is a direct and highly sensitive method for observing the trifluoromethyl group. In this compound derivatives, the CF₃ group typically exhibits a singlet in the proton-decoupled spectrum. The chemical shift is sensitive to the electronic environment. For ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate, the signal appears at -52.44 ppm (referenced to CFCl₃). nih.gov In other related heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, the CF₃ signal is found in a similar range, typically between -60 and -61 ppm. researchgate.net The general chemical shift range for CF₃ groups is often observed between -55 and -90 ppm. sigmaaldrich.com

¹⁹F NMR Data for this compound Derivatives

| Compound | Chemical Shift (δ/ppm) | Reference Standard | Reference |

|---|---|---|---|

| Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | -52.44 | CFCl₃ | nih.gov |

| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) nih.govsmolecule.comthiazolo[4,5-d]pyrimidine-2(3H)-thione and related compounds | -60.69 to -60.83 | Not specified | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic vibrations of functional groups within the molecule. For this compound derivatives, key absorption bands include those for C=N and C=C stretching within the thiazole ring, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. In ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate, a strong band at 1737 cm⁻¹ is indicative of the C=O stretch of the ester group. nih.gov The C-F stretching vibrations typically appear in the region of 1300-1100 cm⁻¹. mdpi.com

Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives

| Compound | C=O Stretch | C=N / C=C Stretch | C-F Stretch Region | Reference |

|---|---|---|---|---|

| Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | 1737 | 1633, 1513 | 1290, 1210 | nih.gov |

| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govsmolecule.comthiazolo[4,5-d]pyrimidin-7(6H)-one | 1668 | 1556 | 1166 | mdpi.com |

| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govsmolecule.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | - | 1700, 1541 | 1342, 1150 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compounds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. For various 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine derivatives, electrospray ionization (ESI) in negative mode ([M-H]⁻) is commonly used to determine the mass-to-charge ratio (m/z), which consistently matches the calculated values, thereby confirming their structures. mdpi.com

Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | Calculated m/z [M-H]⁻ | Found m/z | Reference |

|---|---|---|---|---|

| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govsmolecule.comthiazolo[4,5-d]pyrimidin-7(6H)-one | ESI | 345.9726 | 345.9803 | mdpi.com |

| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govsmolecule.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | ESI | 345.9482 | 345.9508 | mdpi.com |

| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) nih.govsmolecule.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | ESI | 341.0137 | 341.0232 | mdpi.com |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a compound in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. The structure of ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate has been determined using this method. nih.gov Similarly, the 3D structures of complex derivatives like 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govsmolecule.comthiazolo[4,5-d]pyrimidin-7(6H)-one (2e) and 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl) nih.govsmolecule.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4c) have been confirmed by X-ray crystallography, providing unequivocal proof of their molecular architecture. mdpi.com

Crystallographic Data for Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀F₃NO₂S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.930 (3) | nih.gov |

| b (Å) | 21.232 (6) | nih.gov |

| c (Å) | 7.574 (2) | nih.gov |

| β (°) | 110.861 (4) | nih.gov |

| Volume (ų) | 1342.0 (7) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

Electronic Absorption (UV-Vis) Spectroscopy

Detailed research has been conducted on complex monomethine cyanine (B1664457) dyes that incorporate a thiazole unit and a trifluoromethyl group on the quinoline (B57606) part of the molecule. beilstein-journals.org In a study of halogen-containing thiazole orange analogues, a series of dyes was synthesized and their photophysical properties were investigated. The findings revealed that the longest wavelength absorption bands for these compounds appear in the visible region, specifically between 509 nm and 519 nm. beilstein-journals.org These transitions are characterized by very high molar absorptivities, with values ranging from 63,000 to 91,480 L·mol⁻¹·cm⁻¹. beilstein-journals.org

A notable observation from this research is that the shape of the primary absorption band, which typically displays a well-defined shoulder on the shorter wavelength side, is not significantly sensitive to the nature of the substituents within the studied series. beilstein-journals.org This suggests a similar type of electronic transition and a comparable geometry in the Franck-Condon excited state across these related molecules. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is noted to influence the pathways for the deactivation of the excited state. beilstein-journals.org

The table below summarizes the key UV-Vis absorption data for a series of these complex thiazole-containing dyes.

Table 1. UV-Vis Absorption Data for Thiazole Orange Analogues Containing a Trifluoromethyl Group

| Compound Series | Longest Wavelength Absorption (λmax) Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| Monocationic Monomethine Cyanine Dyes (e.g., Compound 5b) | 509 - 519 | 63,000 - 91,480 | Methanol | beilstein-journals.org |

Mentioned Compounds

Theoretical and Computational Chemistry Studies on 5 Trifluoromethyl 1,3 Thiazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It allows for the calculation of various molecular properties, providing a detailed understanding of the behavior of compounds like 5-(trifluoromethyl)-1,3-thiazole.

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters of a Thiazole (B1198619) Derivative | Parameter | Bond Length (Å) - DFT | Bond Length (Å) - XRD | Bond Angle (°) - DFT | Bond Angle (°) - XRD | | :--- | :--- | :--- | :--- | :--- | | C-S | 1.72 | 1.71 | | | | C-N | 1.38 | 1.37 | C-S-C | 88.5 | 88.4 | | C-C | 1.39 | 1.38 | S-C-N | 115.2 | 115.1 | | C-CF3 | 1.49 | 1.48 | C-N-C | 110.8 | 110.7 |

Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific vibrational modes to the observed spectral bands. scielo.org.za For thiazole derivatives, characteristic vibrational frequencies for C-H, C=C, C-N, and C-F stretching and bending modes can be identified. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov For example, in a study on a related trifluoromethyl-containing compound, DFT calculations helped assign the prominent peaks observed at 1153 and 1106 cm⁻¹ to the stretching vibrations of C–N and C–F, respectively. nih.gov This correlation between theoretical and experimental spectra provides confidence in the accuracy of the computed molecular structure. scielo.org.za

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Trifluoromethyl-Substituted Heterocycle

| Vibrational Assignment | Experimental FT-IR | Calculated DFT |

|---|---|---|

| Aromatic C-H Stretch | 3049 | 3055 |

| Aliphatic C-H Stretch | 2983 | 2990 |

| Aromatic C=C Stretch | 1573 | 1570 |

| C-N Stretch | 1153 | 1150 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context.

HOMO-LUMO Energy Gaps and Chemical Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. rsc.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. rsc.org For thiazole systems, the introduction of a trifluoromethyl group, which is strongly electron-withdrawing, can significantly lower the HOMO and LUMO energy levels. d-nb.info This, in turn, affects the HOMO-LUMO gap and various chemical reactivity descriptors that can be derived from the HOMO and LUMO energies. These descriptors include chemical hardness, softness, electronegativity, and the chemical potential, which provide quantitative measures of a molecule's reactivity. shd-pub.org.rs For instance, a smaller HOMO-LUMO gap is associated with higher chemical reactivity and can be indicative of enhanced nonlinear optical (NLO) properties. rsc.org

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Thiazole Derivative

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.14 |

| E(LUMO) | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.33 |

| Chemical Hardness (η) | 2.17 |

| Global Softness (S) | 0.23 |

| Electronegativity (χ) | 3.98 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acs.org It provides a localized picture of the electron density in terms of Lewis-like structures, revealing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For this compound systems, NBO analysis can elucidate the intramolecular charge transfer from the thiazole ring to the electron-withdrawing trifluoromethyl group. The analysis quantifies the stabilization energies associated with these interactions, providing insight into the molecule's electronic stability. shd-pub.org.rs For example, NBO analysis can identify significant interactions between lone pair orbitals of the nitrogen and sulfur atoms in the thiazole ring and the antibonding orbitals of adjacent bonds. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. niscpr.res.in The MEP map displays different potential values with different colors, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idsemanticscholar.org For this compound, the MEP map would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring, making them potential sites for electrophilic attack. Conversely, the region around the highly electronegative fluorine atoms of the trifluoromethyl group would exhibit a strong positive potential, indicating a site prone to nucleophilic interaction. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Prediction

No specific research findings or data tables on the predicted Non-Linear Optical (NLO) properties of this compound were found in the public domain.

Thermochemical Properties and Reaction Energetics

No specific research findings or data tables on the thermochemical properties and reaction energetics of this compound were found in the public domain.

Applications of 5 Trifluoromethyl 1,3 Thiazole in Specialized Chemical Domains Excluding Biological/clinical/agrochemical Efficacy

A Versatile Synthetic Building Block and Intermediate

The chemical reactivity of 5-(Trifluoromethyl)-1,3-thiazole and its derivatives makes them highly valuable as intermediates and building blocks in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the thiazole (B1198619) ring, activating it for various chemical transformations.

Crafting Complexity: The Construction of Heterocyclic Systems

Derivatives of this compound serve as key starting materials for the synthesis of more complex, fused heterocyclic systems. For instance, substituted 4-amino-5-carboxamido-1,3-thiazoles containing a trifluoromethyl group are instrumental in constructing thiazolo[4,5-d]pyrimidine (B1250722) derivatives. mdpi.com In a notable synthetic pathway, these thiazole precursors undergo cyclocondensation with trifluoroacetic anhydride (B1165640) to form the pyrimidine (B1678525) ring, yielding 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-ones. mdpi.com These resulting complex structures are of interest for their potential applications in materials science.

The versatility of the thiazole building block is further demonstrated by its subsequent reactions. The synthesized thiazolo[4,5-d]pyrimidin-7(6H)-ones can be converted into their 7-chloro derivatives, which then serve as a platform for introducing various amine substituents. This multi-step synthesis highlights the role of the initial trifluoromethylated thiazole as a foundational element for building a library of diverse and complex heterocyclic compounds. mdpi.com

A Foundation for Future Polymers

While direct polymerization of this compound itself is not widely documented, its structural motifs are being explored in the broader context of polymer science. Research into thiazole-containing polymers often focuses on their potential as advanced materials with unique properties. For example, studies on other thiazole derivatives have investigated their role as inhibitors of biological polymerization processes, such as tubulin polymerization. nih.govresearchgate.net Although this is a biological application, the underlying chemistry of how these molecules interact and influence polymerization provides insights that could be valuable in the design of novel synthetic polymers. The stability and reactivity of the trifluoromethyl-thiazole core suggest its potential as a monomer or a functional additive in the development of new polymers for specialized applications.

Integration into Advanced Materials and Functional Molecules

The unique electronic and photophysical properties of molecules containing the this compound scaffold have led to their integration into a variety of advanced materials.

Powering the Future: Components for Organic Electronic Materials

The development of organic electronics is a rapidly growing field, and trifluoromethylated thiazole derivatives are emerging as promising components. The introduction of a trifluoromethyl group can enhance the electron-accepting properties of organic molecules, a crucial characteristic for n-type organic field-effect transistors (OFETs). While research in this area is ongoing, the fundamental properties of the this compound core make it an attractive candidate for incorporation into larger conjugated systems designed for electronic applications. The stability and solubility of such compounds are also key considerations for their practical use in electronic devices.

Coloring the World: Dyes and Pigment Chemistry

The chromophoric nature of the thiazole ring, combined with the electronic influence of the trifluoromethyl group, makes these compounds interesting for the development of novel dyes and pigments. While specific research on this compound in this area is limited, related thiazolyl azo-disperse dyes have been synthesized and their application in dyeing polyester (B1180765) fabrics has been explored. These studies indicate that the incorporation of a thiazole moiety can lead to dyes with good color fastness and a range of color variations. The trifluoromethyl group, known for its ability to enhance properties like lightfastness and thermal stability, could offer significant advantages in the design of high-performance dyes and pigments.

Advancing Chemical Transformations: Use in Catalyst Development and Ligand Design

The nitrogen and sulfur atoms within the thiazole ring of this compound provide potential coordination sites for metal ions, making it and its derivatives interesting candidates for the development of novel ligands and catalysts. While direct catalytic applications of the parent compound are not extensively reported, the synthesis of more complex ligands containing this moiety is an active area of research.

For example, the palladium-catalyzed amination reaction has been successfully employed to synthesize bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands. mdpi.com This demonstrates a viable pathway for incorporating trifluoromethyl-substituted heterocyclic rings into ligand structures. The resulting ligands, featuring bidentate N,N-coordination sites, have potential applications in a wide range of catalytic transformations. The electronic properties imparted by the trifluoromethyl group can significantly influence the catalytic activity and selectivity of the corresponding metal complexes. Research in this area is paving the way for the design of new generations of catalysts for challenging chemical reactions.

| Compound Name | CAS Number | Molecular Formula | Application Area(s) | Reference(s) |

| This compound | 1434141-77-1 | C4H2F3NS | Synthetic Building Block | bldpharm.com |

| 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one | Not specified | Varies | Intermediate in Heterocyclic Synthesis | mdpi.com |

| 7-Chloro-3-substituted-5-(trifluoromethyl) mdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | Not specified | Varies | Intermediate in Heterocyclic Synthesis | mdpi.com |

| Bis(5-(trifluoromethyl)pyridin-2-yl)amine | Not specified | C12H7F6N3 | Ligand for Catalysis | mdpi.com |

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of trifluoromethyl-containing heterocycles is an area of intense research, with a strong emphasis on developing more efficient, sustainable, and scalable methods. researchgate.netbeilstein-journals.org Traditional methods can be harsh, but modern organic synthesis is providing elegant solutions.

Recent advancements include one-pot syntheses and multi-component reactions that improve atom economy and reduce waste. For instance, a method for synthesizing highly functionalized 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles has been developed from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, where the product structure is controlled simply by the amount of primary aliphatic amine used. rsc.org Another innovative approach involves the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime to produce 2-trifluoromethyl 4,5-disubstituted thiazoles in moderate to good yields. rsc.org Similarly, the cyclization of substituted thiosemicarbazones with 3-bromo-1,1,1-trifluoroacetone (B149082) provides an effective route to new 2-(arylidenehydrazinyl)-4-trifluoromethylthiazoles. worktribe.com

Direct C-H trifluoromethylation is a particularly promising strategy for sustainable synthesis. pnas.org This method avoids the need for pre-functionalized starting materials, simplifying the synthetic process. A general procedure utilizing a stable trifluoromethyl radical source, CF3SO2Na, has been shown to work on a variety of heteroaromatic systems, including those with electron-donating or electron-withdrawing groups. researchgate.netbeilstein-journals.org This protocol is operationally simple, can be performed at ambient temperature, and is scalable. researchgate.net Furthermore, the source of the trifluoromethyl group can influence the reaction; for example, the use of trifluoroacetic anhydride (B1165640) in the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives represents another route. mdpi.com The development of these greener synthetic strategies is crucial for the environmentally responsible production of 5-(trifluoromethyl)-1,3-thiazole and its derivatives. rsc.org

Exploration of Unconventional Reactivity Patterns

The trifluoromethyl group profoundly influences the electronic properties and reactivity of the thiazole (B1198619) ring, leading to unique and sometimes unconventional chemical behavior. A key area of emerging research is the detailed exploration of these reactivity patterns.

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in understanding these phenomena. For example, DFT calculations explain the pronounced difference in reactivity between the difluoromethyl (•CF2H) and trifluoromethyl (•CF3) radicals. nih.gov While alkyl and even difluoromethyl radicals exhibit nucleophilic character in their reactions with heterocycles, the trifluoromethyl radical behaves as an electrophilic species. nih.gov This is attributed to the strong inductive effect of the three fluorine atoms, which significantly lowers the energy of the singly occupied molecular orbital (SOMO) of the CF3 radical. nih.gov

This electrophilic nature dictates the regioselectivity of trifluoromethylation reactions on heterocycles. The reaction tends to occur at the most electron-rich positions. nih.gov Interestingly, preliminary research suggests that the regioselectivity of C-H trifluoromethylation can be controlled by the choice of solvent, offering a tool to fine-tune synthetic outcomes. researchgate.netpnas.org In more complex systems, such as diarylethenes containing a trifluoromethylated thiazole, the CF3 group can significantly impact the molecule's photochemical properties, including its isomerization efficiency. d-nb.info A deeper understanding of these subtle reactivity patterns is essential for designing predictable and selective transformations and for creating novel functional molecules.

Integration into Advanced Supramolecular Architectures

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful platform for creating novel materials with tailored properties. The this compound moiety is an attractive building block for these advanced architectures due to its specific geometry, hydrogen bonding capabilities, and potential for other non-covalent interactions.

Crystal engineering, which focuses on the rational design of molecular solids, is a key tool in this field. researchgate.net By understanding the intermolecular forces, researchers can design and synthesize new solid forms of thiazole derivatives with modulated physicochemical properties. researchgate.net A pertinent example is the crystal structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, a closely related heterocycle. In its solid state, this molecule forms intricate supramolecular structures, including hydrogen-bonded dimers that assemble into tetrameric constructs. nih.gov These assemblies are further linked by close contacts between sulfur and oxygen atoms, creating tape-like motifs. nih.gov

The integration of such fluorinated heterocycles into larger systems, like metal-terpyridine complexes, is another promising avenue for creating interesting supramolecular structures with unique photophysical or catalytic properties. beilstein-journals.org The ability of the trifluoromethyl group and the thiazole ring's heteroatoms to participate in various weak interactions (e.g., halogen bonding, π-stacking) makes them versatile components for the bottom-up construction of complex and functional supramolecular materials.

Machine Learning and AI-Assisted Design of Thiazole-Based Compounds

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and design of new molecules. For thiazole-based compounds, machine learning (ML) and AI are accelerating the identification of promising candidates for various applications, particularly in drug discovery. nih.goveurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, are being used to predict the biological activity of thiazole derivatives. nih.goveurekaselect.comtandfonline.com These models learn from existing data to identify the structural features that correlate with a desired outcome, such as anticancer or antimicrobial activity. nih.govtandfonline.com For example, ML models have been developed to predict the inhibitory activity of thiazole chemicals on specific biological targets. nih.goveurekaselect.com These in-silico approaches effectively screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. researchgate.netnih.gov

Computational Predictions for Novel Material Properties and Applications

Computational chemistry, especially methods like Density Functional Theory (DFT), provides powerful tools for predicting the properties and behavior of molecules before they are ever synthesized in a lab. For this compound and its derivatives, these predictive capabilities are guiding research and uncovering potential for new applications.

DFT studies are widely used to investigate the fundamental properties of trifluoromethylated thiazoles. niscpr.res.inresearchgate.net These calculations can determine structural parameters, thermodynamic variables, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. niscpr.res.inresearchgate.net This information is crucial for understanding a molecule's stability, reactivity, and potential for use in electronic devices. For instance, molecular electrostatic potential (MESP) plots derived from DFT calculations can identify the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack, which is invaluable for planning chemical reactions. niscpr.res.in

Furthermore, computational methods can predict specific physical properties. The predicted collision cross-section of this compound, for example, provides insight into its shape and behavior in mass spectrometry. uni.lu In the realm of materials science, computational studies can explore how incorporating this thiazole into larger systems affects their properties. Research on trifluoromethylated diarylethenes has shown that the frontier molecular orbital energy levels can be reversibly modulated by light, a property that could be harnessed for developing molecular switches and other photoresponsive materials. d-nb.info These computational predictions are essential for the rational design of new materials and for identifying novel applications for thiazole-based compounds.

Q & A

Q. Table 1: Example Crystallographic Data

| Compound | Dihedral Angle (°) | Bond Length (C1-C4, Å) | Source |

|---|---|---|---|

| Ethyl 2-phenyl-5-CF₃-thiazole | 5.15 | 1.46–1.48 | |

| Compound 1 (quaternized) | 4(2) | 1.46–1.48 |

Advanced: How do substituents influence molecular conformation and reactivity?

Methodological Answer:

Substituents on the thiazole ring significantly impact conformation and electronic properties:

- Steric Effects : Bulky groups (e.g., 4-pyridinium) induce torsional strain, as seen in , where dihedral angles range from 28.2° to 45.2°.

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilic reactivity. demonstrates that trifluoromethyl groups stabilize charge-transfer transitions in fluorophores.

- Solvent Interactions : Polar solvents amplify solvatochromism in fluorophores by stabilizing excited states .

Contradiction Analysis:

While reports coplanarity of pyridinium groups in some derivatives, notes non-planar ethoxy groups. This divergence underscores the need for case-specific conformational analysis.

Advanced: What computational methods optimize thiazole-based fluorophores?

Methodological Answer:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are critical for rational design:

- Charge Transfer Tuning : used DFT to model donor-acceptor interactions in 5-(hetero-2-yl)-1,3-thiazoles, predicting Stokes shifts and solvatochromic behavior.

- Reorganization Energy Calculations : Lower hole reorganization energies (e.g., 0.25–0.35 eV) indicate potential as hole-transport materials .

Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate excitation energies with TD-DFT.

Validate experimentally via UV-Vis and fluorescence spectroscopy.

Advanced: How are thiazole derivatives evaluated for antibacterial activity?

Methodological Answer:

- Agar Disc Diffusion : tested derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria. Zones of inhibition are measured after 24–48 hours.

- Nanoparticle Preparation : Ultrasonic techniques create nanoparticle suspensions (50–100 nm) to enhance bioavailability .

- Structure-Activity Relationship (SAR) : Electron-withdrawing substituents (e.g., Cl, CF₃) improve activity by enhancing membrane permeability .

Q. Table 2: Example Antibacterial Data

| Compound | Inhibition Zone (mm, S. aureus) | Nanoparticle Size (nm) | Source |

|---|---|---|---|

| J’’ | 18 ± 1.2 | 65 ± 5 |

Advanced: How are crystallographic contradictions in substituent effects resolved?

Methodological Answer:

Conflicting crystallographic data (e.g., planar vs. twisted substituents) are analyzed via:

- Statistical Validation : Compare bond lengths and angles with Cambridge Structural Database (CSD) entries. references 330 thiazole structures for benchmarking.

- Temperature-Dependent Studies : Thermal ellipsoid analysis in X-ray diffraction identifies dynamic disorder.

- Computational Modeling : MD simulations predict substituent flexibility under varying conditions .

Basic: What are the applications of 5-(trifluoromethyl)-1,3-thiazoles in materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.